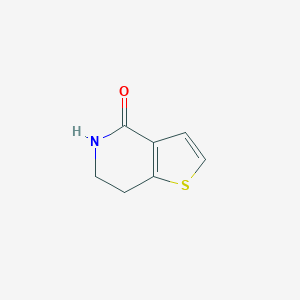
4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
描述
4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Related compounds have been shown to interact with neuronal kv7/kcnq/m-channels .
Mode of Action
This activation is selective and potent, shifting voltage-dependent activation of the Kv7.2/7.3 current toward more negative membrane potential .
Biochemical Pathways
Activation of neuronal kv7/kcnq/m-channels can lead to marked hyperpolarization and potent inhibition of neuronal firings .
Result of Action
Related compounds have been shown to cause marked hyperpolarization and potent inhibition of neuronal firings . This suggests that 6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one may have similar effects.
生化分析
Biochemical Properties
It has been found to be involved in the synthesis of novel non-cytotoxic tetrahydrothieno[3,2-c]pyridine hydrazide derivatives . These derivatives have shown promising antimicrobial activity .
Cellular Effects
Its derivatives have shown potential as inhibitors for carbon steel corrosion in a molar H2SO4 medium
Molecular Mechanism
It is known to be involved in the synthesis of novel non-cytotoxic tetrahydrothieno[3,2-c]pyridine hydrazide derivatives
属性
IUPAC Name |
6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-7-5-2-4-10-6(5)1-3-8-7/h2,4H,1,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNZVNVCJWVPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68559-60-4 | |
| Record name | 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068559604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-OXO-4,5,6,7-TETRAHYDROTHIENO-(3,2-C)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3532AWK7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one a promising scaffold for drug discovery?
A1: The 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one core structure exhibits potential as a starting point for developing novel inhibitors, particularly for enzymes like CDC7 kinase. [] This is because this scaffold can be chemically modified to create diverse derivatives. By exploring structure-activity relationships (SAR), researchers can optimize these derivatives for desired biological activity and pharmacological properties. []
Q2: How was the 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one scaffold used in drug discovery?
A2: Researchers successfully used a 3D pharmacophore model based on the 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one structure to identify novel CDC7 inhibitors. [] This approach proved more effective than relying solely on homology modeling for lead generation. [] The research highlights the value of ligand-based drug design approaches, such as pharmacophore modeling, in discovering new inhibitors for challenging targets like kinases.
Q3: What are the challenges associated with modifying the 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one scaffold?
A3: Regioselective carboxylation of the 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system can be challenging. [] Achieving specific modifications at desired positions on the ring system requires carefully designed synthetic strategies. Researchers have explored metallation/carbonylation strategies using the existing oxo group as a directing group to achieve desired regioselectivity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
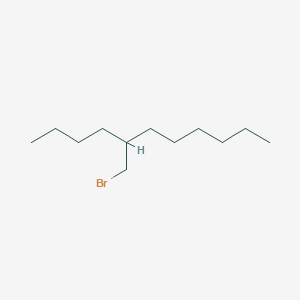
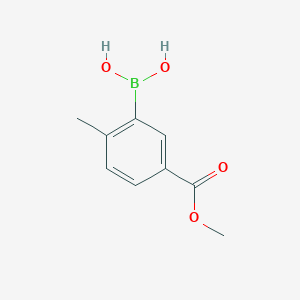
![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)




![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)
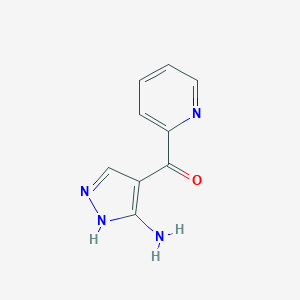

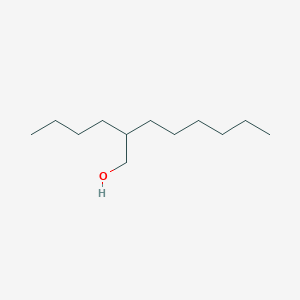
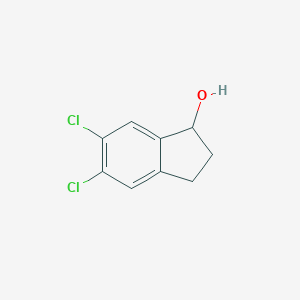
![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)

